1-(2-Isopropoxy-ethyl)-piperazine
Description
Overview of the Piperazine (B1678402) Scaffold in Chemical Research
The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This simple yet versatile structure is a cornerstone in the design of a vast array of biologically active compounds. researchgate.netnih.govmdpi.com Its prevalence in medicinal chemistry can be attributed to several key characteristics. The two nitrogen atoms provide sites for chemical modification, allowing for the introduction of various substituents to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov
The piperazine ring can adopt different conformations, which can be crucial for optimal binding to biological targets. nih.gov Furthermore, the basic nature of the nitrogen atoms allows for the formation of salts, which can improve a compound's stability and bioavailability. researchgate.net The inherent properties of the piperazine moiety have led to its incorporation into a multitude of approved drugs across various therapeutic areas, including oncology, psychiatry, and infectious diseases. nih.govmdpi.com Researchers frequently utilize the piperazine scaffold as a central building block or as a linker to connect different pharmacophoric groups within a molecule. nih.gov
The following table summarizes key attributes of the piperazine scaffold that underscore its significance in chemical research:
| Attribute | Description | Significance in Research |
| Structural Versatility | The two nitrogen atoms allow for diverse substitutions. researchgate.netnih.gov | Enables fine-tuning of molecular properties for targeted biological activity. |
| Physicochemical Properties | The presence of nitrogen atoms can enhance aqueous solubility. researchgate.net | Improves drug-like properties, such as absorption and distribution. |
| Pharmacokinetic Profile | Can influence metabolism, distribution, and excretion of a compound. | Allows for optimization of a drug's behavior in the body. |
| Pharmacodynamic Impact | The scaffold can interact with various biological targets. nih.gov | Provides a framework for designing potent and selective ligands. |
| Synthetic Accessibility | Readily available and amenable to various chemical transformations. nih.govmdpi.com | Facilitates the synthesis of large libraries of compounds for screening. |
Rationale for Academic Investigation of 1-(2-Isopropoxy-ethyl)-piperazine and its Analogues
The academic investigation into this compound and its analogues is driven by the systematic exploration of structure-activity relationships (SAR) within the broader class of 1-substituted piperazines. The primary rationale is to understand how modifications to the substituent at the N1 position of the piperazine ring influence the compound's biological activity and physicochemical properties.
The introduction of an ether-containing side chain, such as the 2-isopropoxy-ethyl group, is a common strategy in medicinal chemistry to modulate a molecule's properties. ontosight.ai The ether linkage can improve metabolic stability compared to more labile functional groups. The isopropoxy group, in particular, adds a degree of lipophilicity and steric bulk, which can influence how the molecule binds to a specific biological target.
Research into analogues of this compound often involves varying the nature of the alkoxy group (e.g., methoxy, ethoxy) or the length of the ethyl linker. ontosight.ai These subtle changes can lead to significant differences in biological activity. For instance, in the development of novel therapeutic agents, such modifications can be crucial for optimizing potency, selectivity, and reducing off-target effects. researchgate.net
The investigation of such analogues allows researchers to build comprehensive SAR models. These models are invaluable for predicting the biological activity of new, unsynthesized compounds and for guiding the rational design of molecules with improved therapeutic potential. For example, studies on similar 1-(2-alkoxyethyl)piperazine derivatives have been conducted in the context of developing agents for the central nervous system, where the ability to cross the blood-brain barrier is critical and can be influenced by the physicochemical properties imparted by the N1-substituent.
The table below outlines the key motivations for the academic investigation of this compound and its related compounds:
| Rationale | Description | Research Goal |
| Structure-Activity Relationship (SAR) Studies | To understand how the 2-isopropoxy-ethyl group and its variations affect biological activity. researchgate.net | To build predictive models for designing more potent and selective compounds. |
| Modulation of Physicochemical Properties | To investigate the impact of the ether linkage and isopropoxy group on solubility, lipophilicity, and metabolic stability. ontosight.ai | To improve the drug-like properties of the molecule for potential therapeutic applications. |
| Exploration of Novel Chemical Space | To synthesize and characterize new chemical entities based on the piperazine scaffold. | To discover compounds with novel biological activities or improved therapeutic profiles. |
| Lead Optimization | To use the compound as a starting point for developing more advanced drug candidates. | To refine the structure of a lead compound to enhance its efficacy and safety. |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-propan-2-yloxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)12-8-7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZJSUVDFMFZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594456 | |
| Record name | 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-82-6 | |
| Record name | 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(propan-2-yloxy)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 1-(2-Isopropoxy-ethyl)-piperazine
The primary and most direct route for the synthesis of this compound involves the N-alkylation of piperazine (B1678402) with a suitable 2-isopropoxy-ethyl electrophile. This method is a specific example of the broader class of nucleophilic substitution reactions where the secondary amine of the piperazine ring acts as the nucleophile.
A highly probable synthetic pathway is the reaction of piperazine with an alkyl halide such as 2-isopropoxy-ethyl chloride. To favor mono-alkylation and prevent the formation of the disubstituted product, an excess of piperazine is typically used. researchgate.net The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. Common bases for this purpose include potassium carbonate or triethylamine, and the reaction is often performed in a suitable solvent like acetonitrile (B52724) or ethanol. researchgate.net
An alternative and often more controlled approach involves the use of a protected piperazine derivative. For instance, mono-Boc-piperazine (tert-butyl 1-piperazinecarboxylate) can be alkylated with 2-isopropoxy-ethyl chloride or a similar reagent. researchgate.net The tert-butyloxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms, ensuring that alkylation occurs selectively at the other nitrogen. researchgate.net Following the alkylation step, the Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to yield the desired this compound. researchgate.net
Another analogous method, described for the synthesis of the similar compound 1-[2-(2-hydroxyethoxy)ethyl]piperazine, utilizes piperazine monohydrochloride, which is reacted with 2-(2-chloroethoxy)ethanol. google.comgoogle.com This suggests that a similar strategy could be employed for the target compound, where piperazine monohydrochloride is reacted with a 2-isopropoxy-ethylating agent.
Synthesis of Related Piperazine Derivatives and Analogues
The synthesis of derivatives and analogs of this compound can be approached by modifying either the piperazine ring or the isopropoxy-ethyl side chain. These modifications allow for the exploration of a wide chemical space and the fine-tuning of molecular properties.
N-Alkylation and N-Substitution Reactions on the Piperazine Ring
The remaining secondary amine on the this compound molecule is available for further functionalization. A variety of substituents can be introduced at this position through N-alkylation or N-arylation reactions. For example, reaction with a different alkyl halide would lead to a 1,4-disubstituted piperazine with two different alkyl groups.
Reductive amination is another powerful method for introducing substituents. nih.gov This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new carbon-nitrogen bond. This method is particularly useful for introducing more complex alkyl groups.
Furthermore, the piperazine nitrogen can be acylated using acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions provide access to a broad range of derivatives with different electronic and steric properties.
Functionalization of the Isopropoxy-ethyl Moiety
Modification of the isopropoxy-ethyl side chain typically involves the synthesis of the desired side chain first, followed by its attachment to the piperazine ring. For instance, by starting with different alcohols, a variety of alkoxy-ethyl piperazines can be synthesized. The general approach involves converting the corresponding alcohol (e.g., ethanol, propanol) to a 2-alkoxy-ethyl halide or tosylate, which is then used to alkylate piperazine.
The synthesis of various N-alkoxyethylpiperazines has been documented, showcasing the versatility of this approach. For example, 1-(2-ethoxyethyl)piperazine (B78953) and 1-[2-(2-methoxyethoxy)ethyl]piperazine (B3385972) are commercially available and can be synthesized using similar N-alkylation strategies. bldpharm.com
Asymmetric Synthesis Approaches for Piperazine Scaffolds
The development of asymmetric syntheses for piperazine scaffolds is an area of significant research interest, particularly for applications where specific stereoisomers are required. While this compound itself is achiral, the introduction of substituents on the piperazine ring can create stereocenters.
Several strategies for the asymmetric synthesis of piperazine derivatives have been developed. These include the use of chiral pool starting materials, chiral auxiliaries, and catalytic asymmetric methods. For example, asymmetrically substituted piperazines can be synthesized from simple amines and alkynes using titanium and zirconium catalysts. bldpharm.com Another approach involves the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines.
Process Optimization and Scalability in Piperazine Synthesis
For the large-scale production of piperazine derivatives, process optimization and scalability are critical considerations. Traditional batch reactions can be time-consuming and may lead to the formation of side products, complicating purification.
Modern synthetic methodologies are being employed to address these challenges. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve product yields and purity compared to conventional heating.
Continuous flow chemistry offers another avenue for process optimization. By performing reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature and mixing, leading to more consistent product quality. This approach can also be more amenable to scale-up than traditional batch processes. For instance, the synthesis of monosubstituted piperazines has been successfully demonstrated in a flow reactor with a microwave unit.
In Vitro Mechanistic and Metabolic Studies of Piperazine Derivatives
Hepatic Metabolism Pathways of Piperazine (B1678402) Compounds
The liver is the primary site of drug metabolism, where a variety of enzymes work to modify foreign compounds, a process known as biotransformation. For piperazine-containing molecules, this typically involves several key oxidative reactions.
Oxidative Biotransformation Mechanisms
The chemical structure of piperazine and its derivatives is susceptible to several types of oxidative metabolism. Common pathways observed for other piperazine compounds include aliphatic hydroxylation, oxidative dealkylation, and further oxidation of the resulting metabolites. For instance, studies on piperazine derivatives have shown that hydroxylation can occur on aliphatic side chains, and the piperazine ring itself can undergo oxidation. nih.govnih.gov Oxidative dealkylation, the removal of an alkyl group, is another significant metabolic route. nih.gov These initial oxidative steps often produce metabolites that can then be further oxidized, leading to a cascade of different metabolic products. nih.gov
In Vitro Metabolic Stability Assays
To predict how a compound will behave in the body, its metabolic stability is assessed using in vitro systems that mimic the metabolic environment of the liver.
Microsomal Stability Studies
Human and rat liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. nih.govnih.gov They are a standard tool for assessing the intrinsic clearance of a compound. In these assays, the disappearance of the parent compound over time is monitored. While specific data for 1-(2-Isopropoxy-ethyl)-piperazine is not available, studies on other piperazine derivatives have used this method to determine their metabolic stability. nih.govnih.gov For example, modifications to the structure of some piperazine-containing compounds have been shown to improve their metabolic stability in rat liver microsomes. nih.gov
In Vitro Metabolic Stability of Representative Piperazine Derivatives in Liver Microsomes
| Compound | Species | Microsomal Stability (t½, min) | Primary Metabolizing Enzymes |
|---|---|---|---|
| Orbitazine | Human, Rat, Dog, Monkey | No significant difference across species | CYP3A4, CYP2C9, CYP2D6 |
| Vortioxetine | Human | Data not specified | CYP2D6, CYP3A4/5, CYP2C19, CYP2C9 |
Hepatocyte Incubation Studies
Hepatocytes, or liver cells, provide a more complete in vitro model of liver metabolism as they contain both phase I (like CYPs) and phase II (conjugation) enzymes, as well as transporters. Incubating a compound with hepatocytes can offer a more comprehensive picture of its metabolic fate. Studies on piperazine derivatives have utilized hepatocyte incubations to investigate aspects like the induction of metabolic enzymes. nih.gov
Metabolite Identification Strategies
Identifying the chemical structures of metabolites is crucial for understanding the full metabolic profile of a compound. The primary technique used for this purpose is liquid chromatography-mass spectrometry (LC-MS). scripps.edunih.gov This powerful analytical method separates the various components of a sample (the parent drug and its metabolites) using liquid chromatography and then uses mass spectrometry to determine their mass-to-charge ratio, which aids in their identification. scripps.edunih.gov High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) MS, can provide highly accurate mass measurements, further facilitating the elucidation of metabolite structures. scripps.edu Tandem mass spectrometry (MS/MS) is also employed to fragment ions and obtain structural information. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Vortioxetine |
| Orbitazine |
| 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine (D-16120) |
| CYP2D6 |
| CYP1A2 |
| CYP3A4 |
| CYP2C19 |
| CYP2C9 |
Structure Activity Relationship Sar Investigations of 1 2 Isopropoxy Ethyl Piperazine and Analogues
Elucidation of Structural Motifs Critical for Biological Activity
The biological activity of piperazine-based compounds is intrinsically linked to their molecular architecture. The core piperazine (B1678402) ring and the nature of its substituents at the N1 and N4 positions are defining elements of their pharmacophoric profile.
The piperazine ring itself is considered a "privileged scaffold" in drug discovery. nih.gov Its six-membered heterocyclic structure containing two nitrogen atoms at opposite positions provides a combination of structural rigidity and conformational flexibility. These nitrogen atoms are key features, acting as hydrogen bond acceptors and protonatable centers at physiological pH, which can significantly enhance aqueous solubility and improve pharmacokinetic properties. nih.gov The versatile nature of the piperazine core allows it to function as a central linker or scaffold, orienting other pharmacophoric groups in a specific spatial arrangement required for interaction with biological targets. biosynth.com
Impact of Substituent Modifications on Pharmacological Profiles
Modifications to the substituents on the piperazine ring can dramatically alter the pharmacological profile of the resulting analogs, affecting their potency, selectivity, and mechanism of action. SAR studies on various classes of piperazine derivatives consistently demonstrate the critical role of these modifications.
For example, in the development of novel anticancer agents, the substitution on an N-arylpiperazine moiety has been shown to be a key determinant of cytotoxicity. A study on arylpiperazine derivatives containing a saccharin (B28170) moiety revealed that both the type and position of substituents on the phenyl ring significantly influenced their activity against human prostate cancer cell lines. mdpi.com As shown in the table below, introducing different functional groups at the 4-position of the phenyl ring led to variations in potency and selectivity.
| Compound | Substituent (R) on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| Compound A | 4-CH₃ | 1.28 |
| Compound B | 4-OCH₃ | 3.57 |
| Compound C | 4-F | >40 |
| Compound D | 2-CH₃ | 1.75 |
Similarly, in a different class of compounds, 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives were investigated for narcotic agonist and antagonist activity. The nature of the substituent at the N1 position was found to be crucial. The S-(+) enantiomers generally displayed stronger analgesic activity, with the potency varying significantly based on the N1-substituent. nih.gov For instance, replacement of a methyl group with a cyclopropylmethyl group dramatically altered the activity profile.
The introduction of electron-withdrawing groups, such as chloro or nitro groups, onto an arylpiperazine ring has been shown in some series to enhance antibacterial activity, whereas electron-donating groups may decrease potency. citedrive.com These examples underscore the principle that even subtle changes to the substituents on the piperazine scaffold can lead to profound differences in biological effect, a key consideration in the rational design of new therapeutic agents.
Conformational Analysis and its Influence on SAR
The three-dimensional conformation of the piperazine ring is a critical factor that influences its interaction with biological targets and, consequently, its activity. The piperazine ring can adopt several conformations, most notably the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms. nih.gov While the chair conformation is the most thermodynamically stable and typically predominates in solution, the binding event with a biological macromolecule can induce a change to a less stable, but biologically active, conformation.
Conversely, the inherent conformational preferences of the piperazine ring can direct the synthesis of specific molecular structures. The thermodynamically favored chair conformation can, in some cases, prevent the formation of smaller macrocyclic rings, guiding the reaction towards larger, more stable products. nih.gov Furthermore, studies on 2-substituted piperazines as α7 nicotinic acetylcholine (B1216132) receptor agonists have shown that the axial orientation of the substituent on the piperazine ring is preferred for activity. This axial conformation places the key nitrogen atoms in a specific spatial orientation that mimics the natural ligand, highlighting how conformational control is essential for potent biological activity. The interplay between the low-energy ground state conformations and the higher-energy bioactive conformations is therefore a crucial aspect of the SAR of piperazine derivatives.
In Vitro Pharmacological Target Identification and Engagement
Receptor Binding Affinity Profiling of Piperazine (B1678402) Derivatives
Piperazine derivatives have been extensively profiled for their ability to bind to a wide array of receptors, demonstrating activities ranging from high-affinity antagonism to agonism.
The interaction of piperazine compounds with receptors that mediate neurotransmission is a primary area of investigation.
Opioid Receptors: Several studies have identified piperazine derivatives as potent ligands for opioid receptors. For instance, a series of piperazinyl benzamidines were found to bind to the rat delta (δ) opioid receptor. The most potent among these, N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide, exhibited a Kᵢ value of 1.22 nM for the rat δ-opioid receptor with approximately 1000-fold selectivity over the mu (µ) opioid subtype. nih.gov Other research described 1-substituted 4-(3-hydroxyphenyl)piperazines as pure opioid receptor antagonists. The piperazine analogue without a methyl substituent at the 3-position showed Kₑ values of 8.47 nM, 34.3 nM, and 36.8 nM at the µ, δ, and kappa (κ) opioid receptors, respectively. nih.gov Another series of 4-substituted piperazine compounds was found to have a balanced, low nanomolar binding affinity for both the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR). ijrrjournal.com
Interactive Table: Opioid Receptor Affinity of Selected Piperazine Derivatives
| Compound Class | Specific Compound/Analogue | Receptor | Affinity (Kᵢ/Kₑ) [nM] | Reference |
| Piperazinyl Benzamidines | N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide | δ-opioid | 1.22 | nih.gov |
| 1-Substituted 4-(3-hydroxyphenyl)piperazines | Piperazine analogue 5a | µ-opioid | 8.47 | nih.gov |
| δ-opioid | 34.3 | nih.gov | ||
| κ-opioid | 36.8 | nih.gov | ||
| (3R)-methyl piperazine analogue 5c | µ-opioid | 1.01 | nih.gov | |
| δ-opioid | 6.99 | nih.gov | ||
| κ-opioid | 1.57 | nih.gov |
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): While direct binding data for piperazine derivatives on nicotinic acetylcholine receptors is limited in the reviewed literature, studies on closely related piperidine (B6355638) derivatives provide insight. A piperidine derivative was identified as a hit with moderate binding affinity against the acetylcholine-binding protein (AChBP), a homologue of the nAChR ligand-binding domain, showing 17.2% inhibition at 100 nmol/L. nih.gov Research has also focused on the inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine. Certain piperazine derivatives have been shown through virtual screening to bind at the peripheral anionic and catalytic sites of human AChE. nih.gov
Histamine (B1213489) Receptors: Piperazine derivatives have been developed as antagonists for various histamine receptor subtypes. Studies on 4-(diphenylmethyl)-1-piperazine derivatives demonstrated moderate to potent in vitro histamine H1-receptor antagonistic activity. ijrrjournal.com Furthermore, research into ligands structurally related to (5-chloro-1-H-indol-2-yl)-(4-methyl-piperazin-1-yl) methanone (B1245722) has led to the identification of potent histamine H4 receptor antagonists. ijrrjournal.com
Serotonin (B10506) 5-HT₁ₐ and 5-HT₇ Receptors: The serotonin system is a prominent target for piperazine compounds. One study described a piperazine derivative, SLV313, which possessed high affinity for human recombinant 5-HT₁ₐ receptors and moderate affinity for 5-HT₇ receptors. ijrrjournal.com This compound acted as a full agonist at cloned h5-HT₁ₐ receptors with a pEC₅₀ of 9.0. ijrrjournal.com
Sigma receptors are another key target for piperazine derivatives, with many compounds showing high affinity and selectivity. Chiral (piperazin-2-yl)methanol derivatives have been synthesized, with the p-methoxybenzyl substituted piperazine revealing the highest σ₁-receptor affinity (Kᵢ = 12.4 nM) and selectivity over σ₂ receptors. researchgate.net In another study, a screening of a piperidine/piperazine-based compound collection led to the discovery of a potent σ₁R agonist with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Kᵢ = 2.5 nM). biomedpharmajournal.org
Interactive Table: Sigma Receptor (σ₁R) Affinity of Selected Piperazine Derivatives
| Compound Class | Specific Compound | Affinity (Kᵢ) [nM] | Receptor | Reference |
| (Piperazin-2-yl)methanols | p-methoxybenzyl substituted piperazine 3d | 12.4 | σ₁R | researchgate.net |
| Piperidine/piperazine-based | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | 3.2 | σ₁R | biomedpharmajournal.org |
| N-benzyl alkyl ether piperazines | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | 2.7 | σ₁R | nih.gov |
| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) | 2.6 | σ₁R | nih.gov |
Enzyme Inhibition Studies (In Vitro)
The piperazine nucleus is a versatile scaffold for designing inhibitors of various enzymes implicated in disease.
Urease Inhibition: A series of synthesized piperazine derivatives were evaluated for their urease inhibitory activity. All analogues showed inhibitory potential, with IC₅₀ values ranging from 1.1 ± 0.01 to 33.40 ± 1.50 µM, with several compounds being more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.30 ± 1.10 µM).
Tyrosinase Inhibition: Novel nitrophenylpiperazine derivatives have been synthesized and evaluated as potential tyrosinase inhibitors. One compound featuring an indole (B1671886) moiety exhibited a significant tyrosinase inhibitory effect with an IC₅₀ value of 72.55 μM and displayed a mixed-type inhibition mechanism. nih.gov Another study identified piperazine derivatives bearing a 1,2,4-triazole (B32235) nucleus as potent tyrosinase inhibitors, with IC₅₀ values around 31 µM. researchgate.net
Other Enzyme Targets: Research has shown that piperazine derivatives can inhibit a range of other enzymes. A series of these compounds showed potent inhibition against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. researchgate.net In the context of metabolic diseases, piperazine derivatives have been investigated as Dipeptidyl peptidase-IV (DPP-IV) inhibitors, showing inhibitory activity between 19%-30% at a 100 μM concentration. benthamdirect.com Additionally, N-phenyl piperazine derivatives have been studied as α-amylase inhibitors, with some compounds showing strong binding energy and low micromolar inhibition constants (e.g., Kᵢ = 0.60 µM). biomedpharmajournal.org
Interactive Table: In Vitro Enzyme Inhibition by Piperazine Derivatives
| Enzyme Target | Compound Class/Derivative | Inhibition Value (IC₅₀ / Kᵢ) | Reference |
| Urease | Piperazine derivatives | 1.1 - 33.4 µM (IC₅₀) | benthamdirect.com |
| Tyrosinase | Nitrophenylpiperazine with indole moiety (4l) | 72.55 µM (IC₅₀) | nih.gov |
| Tyrosinase | Piperazine with 1,2,4-triazole nucleus (10b) | 30.7 µM (IC₅₀) / 9.54 µM (Kᵢ) | researchgate.net |
| DPP-IV | Piperazine derivatives (3a-g) | 19-30% inhibition @ 100 µM | benthamdirect.com |
| α-Amylase | N-phenyl piperazine derivative (P22) | 0.60 µM (Kᵢ) | biomedpharmajournal.org |
Calcium Channel Modulation (e.g., T-type Calcium Channels)
Piperazine-based compounds have been identified as modulators of voltage-gated calcium channels, which are important targets in pain and epilepsy research. A series of 14 diphenyl methyl-piperazine derivatives were tested for their ability to block T-type calcium channels. One compound was particularly effective, blocking Cav3.2 channels with 89.46 ± 1.96% inhibition at a concentration of 10 µM. ijrrjournal.com In another study, 1-(2-hydroxy-3-phenyloxypropyl)piperazine derivatives were evaluated, with some compounds showing high selectivity for the α1G T-type calcium channel over the hERG channel.
Nucleoside Transporter Inhibition
Equilibrative nucleoside transporters (ENTs) are transmembrane proteins involved in nucleoside transport and are targets for modulating adenosinergic signaling. A study of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a piperazine-containing compound, demonstrated its activity as a novel inhibitor of human ENTs. FPMINT was found to be more selective for ENT2 over ENT1, inhibiting transport in an irreversible and non-competitive manner.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental to the separation of 1-(2-Isopropoxy-ethyl)-piperazine from impurities and other components within a sample.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. In particular, Reversed-Phase HPLC (RP-HPLC) is frequently employed. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For a basic compound like this compound, the pH of the mobile phase is a critical parameter to control its retention and peak shape.
A typical RP-HPLC method for related piperazine (B1678402) derivatives might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (such as acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of all components.
| Parameter | Typical Conditions for a Related Piperazine Derivative |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1 M Ammonium acetate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Detection | UV at a specific wavelength (e.g., 210 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For a compound like this compound, its volatility allows for GC analysis, often with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector. The choice of the capillary column is crucial; a column with a stationary phase of intermediate polarity is often suitable for amine-containing compounds. To improve peak shape and reduce tailing, which can be an issue with basic compounds like piperazines, derivatization or the use of a base-deactivated column may be necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of this compound in complex matrices. The compound is first separated by HPLC, and then the eluent is introduced into the mass spectrometer. In the MS, the compound is ionized (typically via electrospray ionization, ESI), and the parent ion is selected and fragmented to produce specific product ions. The transition from the parent ion to the product ion is monitored, providing a high degree of specificity.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons in the isopropoxy group, the ethyl chain, and the piperazine ring. The chemical shifts, splitting patterns, and integration of these signals allow for the unambiguous assignment of the proton environment. Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching (alkane groups), C-O-C stretching (ether linkage), and N-H/C-N stretching (piperazine ring).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. When analyzed by MS, this compound will produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed can help to confirm the structure, with characteristic fragments arising from the cleavage of the piperazine ring and the isopropoxy-ethyl side chain.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the protons of the isopropoxy group (a doublet for the methyl groups and a septet for the CH), the ethyl chain (triplets), and the piperazine ring protons. |
| ¹³C NMR | Resonances for the carbon atoms in the isopropoxy group, the ethyl chain, and the piperazine ring. |
| IR Spectroscopy | Characteristic absorption bands for C-H (aliphatic), C-O (ether), and C-N (amine) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₂₀N₂O). The fragmentation pattern would likely show losses of the isopropoxy group and fragments of the piperazine ring. The exact mass can be determined using high-resolution mass spectrometry (HRMS) for elemental composition confirmation. |
This table outlines the expected spectroscopic data based on the known structure of the compound.
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. For a basic compound like this compound, which will be protonated in an acidic buffer, CE can offer rapid and efficient separations. The use of a buffer with a low pH ensures that the analyte carries a positive charge and migrates towards the cathode. The separation efficiency in CE is typically very high, allowing for the resolution of closely related impurities. Detection is often achieved using UV-Vis spectroscopy.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. DFT methods are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. youtube.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For piperazine (B1678402) derivatives, DFT studies often reveal that the HOMO is localized around the electron-rich nitrogen atoms of the piperazine ring, while the LUMO distribution can vary depending on the substituents. nih.gov In the case of 1-(2-isopropoxy-ethyl)-piperazine, the nitrogen atoms and the ether oxygen would be expected to significantly influence the FMOs.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of a molecule's reactivity. researchgate.netcolab.ws These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
While specific values for this compound are not published, the table below shows representative DFT-calculated values for a related substituted piperazine compound to illustrate the type of data generated.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.48 | Indicates chemical reactivity and stability |
| Chemical Hardness (η) | 2.24 | Measures resistance to change in electron distribution |
| Electronegativity (χ) | 4.05 | Measures the power to attract electrons |
Data is illustrative, based on values for a triazine derivative for comparison. irjweb.com
Molecular Modeling and Simulation Approaches
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. tandfonline.com This method is crucial in drug discovery for screening potential drug candidates and optimizing lead compounds. nih.gov The process involves generating numerous possible orientations and conformations of the ligand within the receptor's binding site and then using a scoring function to rank them based on binding affinity. tandfonline.com
The piperazine scaffold is a well-known pharmacophore present in many clinically used drugs. Docking studies on piperazine derivatives are common for various targets, including G-protein coupled receptors, kinases, and enzymes like α-amylase. nih.gov For example, studies on piperazine-based compounds targeting the sigma-1 receptor (S1R) have used molecular docking to elucidate the binding mode and identify key interactions with amino acid residues. nih.govrsc.org
A hypothetical docking study of this compound would involve:
Obtaining the 3D structure of a target protein.
Defining the binding site or cavity.
Docking the ligand into the site to predict its binding pose.
Analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the ligand and receptor residues.
The results are often presented with a docking score, which estimates the binding free energy, and a list of interacting residues.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Piperazine Analog | VEGFR-2 Kinase | -7.5 | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Leu840, Ala866 | Hydrophobic | |||
| Piperazine Analog | BcL2 Protein | -8.2 | Asp137, Arg143 | Hydrogen Bond |
| Trp199 | Hydrophobic |
Data is illustrative, based on findings for different piperazine hybrids. tandfonline.comnih.gov
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD is essential for exploring its conformational landscape and understanding its behavior in different environments, such as in solution. nitech.ac.jp
Conformational analysis identifies the low-energy shapes (conformers) the molecule can adopt. The piperazine ring itself typically exists in a stable chair conformation, but the orientation of the N-substituent introduces additional flexibility. MD simulations can reveal the preferred conformations and the energy barriers between them.
MD simulations are also used to study ligand-receptor complexes derived from docking. nih.gov An MD simulation of the complex, often lasting hundreds of nanoseconds, can assess the stability of the predicted binding pose and refine the understanding of the intermolecular interactions. rsc.orgnih.gov Key metrics analyzed include the root-mean-square deviation (RMSD) to measure structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.
Simulations of piperazine-based systems have been used to study their behavior in various contexts, from CO2 capture solutions to biological systems. nitech.ac.jpresearchgate.net These studies analyze properties like radial distribution functions to understand solvation and intermolecular interactions. researchgate.net
Computational Studies of Chemical Reactivity and Degradation Pathways
Computational methods are invaluable for investigating the mechanisms of chemical reactions, including degradation. For piperazine and its derivatives, which are used in industrial applications like CO2 capture, understanding degradation is crucial for improving solvent stability. acs.orgutexas.edu
DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies for proposed degradation pathways. acs.org This helps rationalize the formation of experimentally observed degradation products and predict new ones.
Studies on piperazine degradation have identified several key pathways, including thermal and oxidative degradation. acs.orgnih.gov
Thermal Degradation: Often initiated by the nucleophilic attack of one piperazine molecule on another, leading to ring-opening and the formation of oligomeric species like N-(2-aminoethyl)piperazine (AEP). acs.org
Oxidative Degradation: In the presence of oxygen, degradation can lead to products such as 1-piperazinecarboxaldehyde and various acids. nih.gov Atmospheric degradation is often initiated by reaction with OH radicals, which can abstract a hydrogen atom from either a C-H or N-H bond, leading to different product cascades. nih.gov
Computational studies can model these reaction steps, calculate the energy barriers for each, and determine the most likely pathways. acs.orgacs.org For this compound, a computational study would likely investigate the stability of the isopropoxy-ethyl side chain under thermal and oxidative stress and how it influences the reactivity of the piperazine ring itself.
Q & A
Q. How can computational tools streamline the design of novel piperazine-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
